Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid

Übersicht

Beschreibung

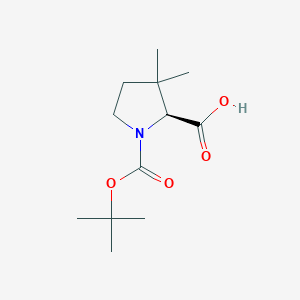

Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom. This protecting group is commonly used in organic synthesis to temporarily mask the reactivity of amines, allowing for selective reactions to occur at other functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild acidic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products Formed:

Deprotected Amine: Removal of the Boc group yields the free amine, which can be further functionalized.

Oxidized and Reduced Derivatives: Depending on the specific reactions, various oxidized and reduced derivatives of the compound can be obtained.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-DMPCA is primarily utilized as a protecting group in peptide synthesis. The Boc (tert-butyloxycarbonyl) group is favored for its stability under various reaction conditions and ease of removal. This compound's chiral nature allows for the synthesis of enantiomerically pure peptides, which are crucial in drug development.

Case Study: Synthesis of Antimicrobial Peptides

In a study focused on developing novel antimicrobial peptides, Boc-DMPCA was used to synthesize a series of peptides that exhibited significant antibacterial activity against resistant strains of bacteria. The incorporation of Boc-DMPCA allowed for precise control over the stereochemistry of the resulting peptides, enhancing their biological activity .

Chiral Building Block in Pharmaceutical Chemistry

As a chiral building block, Boc-DMPCA plays a vital role in the synthesis of various pharmaceuticals. Its structure allows for the introduction of chirality into drug molecules, which is essential for their efficacy and safety.

Example: Synthesis of Antiviral Agents

Researchers have successfully employed Boc-DMPCA in the synthesis of antiviral agents targeting viral proteases. The compound's ability to form stable intermediates has been instrumental in developing inhibitors that show promise against viral infections such as HIV and Hepatitis C .

Organic Synthesis

Beyond peptide synthesis and pharmaceutical applications, Boc-DMPCA serves as a versatile reagent in organic synthesis. It can be utilized to create complex molecular architectures through various reactions such as amide bond formation and cyclization processes.

Data Table: Reactions Involving Boc-DMPCA

Proteomics Research

Boc-DMPCA is also recognized for its applications in proteomics research, particularly in the development of methods for protein labeling and modification. Its stability and reactivity make it suitable for various proteomic techniques.

Case Study: Protein Labeling

In proteomic studies aimed at understanding protein interactions within cells, Boc-DMPCA has been used to label specific proteins selectively. This labeling facilitates the tracking and analysis of protein dynamics in living systems.

Wirkmechanismus

The mechanism of action of Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid primarily involves the protection and deprotection of the amine group. The Boc group is introduced to temporarily mask the reactivity of the amine, allowing for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

Vergleich Mit ähnlichen Verbindungen

Boc-Protected Amino Acids: Similar to Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid, other Boc-protected amino acids are widely used in peptide synthesis.

Fmoc-Protected Amino Acids: The fluorenylmethyloxycarbonyl (Fmoc) group is another common protecting group for amines, offering orthogonal protection strategies in peptide synthesis.

Uniqueness: this compound is unique due to its specific structure and the presence of the Boc group, which provides stability under basic conditions and can be selectively removed under acidic conditions. This makes it a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.

Biologische Aktivität

Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound, drawing from various research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrrolidine ring with a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is . The synthesis of this compound typically involves the protection of the amine group followed by the formation of the pyrrolidine ring through cyclization reactions.

Biological Activity

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity. For instance, derivatives of benzoxazinones, which share structural similarities, have shown significant efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The incorporation of specific substituents on the pyrrolidine ring can enhance these anticancer properties.

Anti-inflammatory Effects

Studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases . The mechanism often involves the inhibition of key signaling pathways such as NF-kB and MAPK.

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer’s .

Case Studies

-

Inhibition of p38 MAP Kinase

A study focused on pyridinylimidazole-type compounds derived from similar structures reported enhanced inhibition of p38 MAP kinase, a critical target in inflammatory responses. The most effective compounds showed over a 110-fold increase in inhibition compared to standard controls . -

Cytotoxicity Assays

In vitro assays using human cancer cell lines demonstrated that this compound derivatives exhibited cytotoxic effects with IC50 values in the micromolar range. These findings suggest that structural modifications can significantly impact biological activity.

Research Findings Summary Table

Eigenschaften

IUPAC Name |

(2S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTWJYOGVFLUNJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.